Product packaging for Dibenzofuran-2-carbonitrile(Cat. No.:CAS No. 20927-96-2)

Dibenzofuran-2-carbonitrile

Cat. No.: B2518116
CAS No.: 20927-96-2
M. Wt: 193.205
InChI Key: JMLMVVOQPAPVOQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dibenzofuran (B1670420) Chemistry Research

The parent compound, dibenzofuran, is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org It was first isolated from coal tar, where it is a minor component. wikipedia.org Early research in the 20th century focused on the fundamental understanding of its structure and basic reactivity. organic-chemistry.orgbiointerfaceresearch.com

Key historical synthetic methods for the dibenzofuran core include the Pschorr reaction, which involves the intramolecular cyclization of a diazonium salt, and the Ullmann reaction, typically involving copper-catalyzed coupling. organic-chemistry.orgacs.org These classical methods laid the groundwork for accessing a variety of dibenzofuran derivatives. Over the years, significant advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for constructing the dibenzofuran skeleton, often utilizing transition metal catalysis, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org These modern techniques have enabled the synthesis of highly functionalized dibenzofurans with greater control over regioselectivity, which was a challenge in earlier methods. acs.org

The introduction of the nitrile functionality at the 2-position of the dibenzofuran scaffold marked a significant step in expanding the synthetic utility of this class of compounds, paving the way for the development of novel materials and potential therapeutic agents.

Significance of the Nitrile Functionality in Dibenzofuran Derivatives for Chemical Synthesis

The nitrile, or cyano (-C≡N), group is a cornerstone of modern organic synthesis due to its remarkable versatility. Its presence on the dibenzofuran ring system at the 2-position imparts a unique set of reactive properties to the molecule. The carbon-nitrogen triple bond creates a reactive site that can undergo a wide array of chemical transformations, making it a valuable synthetic handle. acs.org

The nitrile group can be readily converted into other important functional groups, thereby expanding the synthetic possibilities from a single precursor. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. acs.org This functional group interconversion is a powerful tool for chemists to build molecular complexity.

Furthermore, the nitrile group can act as a directing group in various chemical reactions, influencing the regioselectivity of further substitutions on the dibenzofuran core. researchgate.net Its electron-withdrawing nature also modulates the electronic properties of the dibenzofuran system, which is a critical aspect in the design of materials for electronic applications. The ability to participate in cycloaddition reactions further enhances its utility in constructing complex heterocyclic systems.

Current Research Landscape and Emerging Trends for Dibenzofuran-2-carbonitrile

Current research involving this compound is vibrant and expanding, primarily driven by its applications in two key areas: advanced materials science and medicinal chemistry.

In the realm of materials science, this compound and its derivatives are being extensively investigated as components of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netrsc.orggoogle.comresearchgate.netrsc.orgacs.orgsci-hub.se The rigid and planar structure of the dibenzofuran core, combined with the electronic properties imparted by the nitrile group, makes these compounds suitable as host materials for phosphorescent emitters. rsc.orgresearchgate.netrsc.orggoogle.comthesciencein.org Research is focused on designing and synthesizing novel host materials that can achieve high efficiency, long operational lifetimes, and specific color outputs in OLED devices. rsc.orgrsc.orgthesciencein.org A significant trend is the development of bipolar host materials, which can transport both holes and electrons effectively, leading to improved device performance. rsc.orgresearchgate.netgoogle.com

In medicinal chemistry, the dibenzofuran scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. acs.orgresearchgate.netnih.gov The introduction of a nitrile group can enhance binding interactions with target proteins and improve pharmacokinetic properties. nih.govnih.govchemsrc.com Researchers are exploring this compound as a key intermediate for the synthesis of novel bioactive molecules with potential applications as anticancer, antibacterial, and anti-inflammatory agents. acs.orgnih.govchemsrc.com The focus is on creating derivatives that exhibit high potency and selectivity for their biological targets. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 20927-96-2
Molecular Formula C₁₃H₇NO
Molecular Weight 193.20 g/mol
Boiling Point 368.9 ± 15.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 176.9 ± 20.4 °C
LogP 3.56

This data is compiled from various chemical suppliers and databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NO B2518116 Dibenzofuran-2-carbonitrile CAS No. 20927-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLMVVOQPAPVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-96-2
Record name 2-CYANODIBENZOFURAN
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for Dibenzofuran 2 Carbonitrile and Its Derivatives

Established Synthetic Pathways for Dibenzofuran (B1670420) Scaffolds

The construction of the dibenzofuran skeleton is predominantly achieved through the cyclization of biaryl or diaryl ether precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular cyclization represents the most direct route to the dibenzofuran framework. These reactions involve the formation of the final ring from a single precursor molecule that already contains the necessary aromatic rings.

An efficient method for synthesizing dibenzofuran derivatives involves the copper-catalyzed cyclization of cyclic diaryliodonium salts using water as the oxygen source. acs.orgacs.org This reaction proceeds through a proposed oxygen-iodine exchange mechanism. The process is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by ligand exchange with water and subsequent reductive elimination to form a 2-(2'-iodophenyl)phenol intermediate. acs.org A final intramolecular C-O bond formation yields the dibenzofuran product.

The reaction is sensitive to the electronic nature of the substituents on the diaryliodonium salt. Electron-donating groups on the aromatic ring generally lead to higher yields, whereas electron-withdrawing groups, such as the nitrile group found in Dibenzofuran-2-carbonitrile, tend to result in lower yields. acs.org Despite this, the method provides a valuable route to a variety of dibenzofurans under relatively mild conditions. acs.orgacs.org

Table 1: Copper-Catalyzed Cyclization of Cyclic Diaryliodonium Salts

This table summarizes the yields of various dibenzofuran derivatives synthesized via Cu-catalyzed cyclization of the corresponding cyclic diaryliodonium triflate salts with water.

Entry R¹ Substituent R² Substituent Product Yield (%)
1 H H Dibenzofuran 96
2 2-Me H 1-Methyldibenzofuran 91
3 3-Me H 2-Methyldibenzofuran 95
4 4-Me H 3-Methyldibenzofuran 95
5 3-CN H This compound 65
6 4-CN H Dibenzofuran-3-carbonitrile 70

Data sourced from studies on Cu-catalyzed cyclization reactions. acs.org

Photoinduced electron transfer (eT) reactions offer a metal-free alternative for the synthesis of dibenzofurans. acs.orgnih.govfigshare.com These reactions typically proceed via a radical nucleophilic substitution (SRN1) mechanism, where photoirradiation initiates the formation of radical intermediates that cyclize to form the C-O bond. conicet.gov.ar

Two primary strategies have been developed using this approach:

A three-step sequence involving the bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling, and culminating in a photoinduced cyclization of a 2'-chloro-[1,1'-biphenyl]-2-ol intermediate. conicet.gov.arresearchgate.net

A one-pot intermolecular reaction between a substituted phenol (B47542) and an o-dihalobenzene under photostimulation. conicet.gov.ar

A comparative analysis shows that the one-pot intermolecular method can be more suitable for synthesizing certain dibenzofurans. nih.govconicet.gov.ar The synthesis of This compound (1g) has been explicitly achieved through these photostimulated eT reactions. acs.orgconicet.gov.ar

Table 2: Comparison of Photoinduced eT Synthesis Pathways for Dibenzofurans

Product Three-Step Intramolecular Pathway Yield (%) One-Pot Intermolecular Pathway Yield (%)
Dibenzofuran 49 20
2-Methyldibenzofuran 56 45
2-tert-Butyldibenzofuran 70 52
This compound 32 41

Data sourced from research on photoinduced dibenzofuran synthesis. conicet.gov.ar

Dibenzofuran synthesis can also be accomplished under transition-metal-free conditions through base-promoted direct coupling reactions. nih.govacs.org In this method, a strong base, such as cesium carbonate (Cs₂CO₃), promotes the reaction between phenols and 1-bromo-2-iodobenzene (B155775) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The reaction is believed to proceed through a radical mechanism. nih.govacs.org While the intramolecular coupling of 1-iodo-2-phenoxybenzene (B1600817) can produce the parent dibenzofuran, the two-component reaction between various substituted phenols and 1-bromo-2-iodobenzene allows for the synthesis of a range of derivatives in fair to good yields. nih.govacs.org This ligand-free approach is notable for its operational simplicity and avoidance of potentially toxic transition metal catalysts. researchgate.netacs.org

Table 3: Base-Promoted Synthesis of Dibenzofuran Derivatives

This table shows the yields of dibenzofurans from the reaction of substituted phenols with 1-bromo-2-iodobenzene promoted by Cs₂CO₃ in DMSO at 130 °C.

Entry Phenol Substituent Product Yield (%)
1 H Dibenzofuran 81
2 4-Methyl 3-Methyldibenzofuran 75
3 4-tert-Butyl 3-tert-Butyldibenzofuran 65
4 4-Methoxy 3-Methoxydibenzofuran 53
5 4-Fluoro 3-Fluorodibenzofuran 72

Data sourced from studies on base-promoted direct coupling reactions. acs.org

Palladium-catalyzed C-H activation and arylation is a powerful tool for constructing the dibenzofuran core. cnr.it This strategy can follow two main pathways:

Intramolecular C-C bond formation: This involves the direct arylation of a diaryl ether precursor. The palladium catalyst facilitates the activation of a C-H bond on one aromatic ring and couples it with the other ring. soton.ac.uknih.gov

Intramolecular C-O bond formation: This pathway starts with a 2-arylphenol, where the palladium catalyst directs a C-H activation on the adjacent aryl ring, followed by a C-O cyclization. researchgate.netthieme-connect.com

A notable development in this area is a protocol using tetrabutylammonium (B224687) acetate (B1210297) (NBu₄OAc), which serves as a base, ligand, and solvent, proving particularly effective for the synthesis of electron-rich dibenzofurans. soton.ac.uk Another efficient method utilizes a Pd(0)/Pd(II) catalytic cycle with air as the terminal oxidant, which demonstrates excellent functional group tolerance. researchgate.netthieme-connect.com The rate-limiting step in this process was identified as the C-O reductive elimination rather than the C-H activation itself. thieme-connect.com

Table 4: Palladium-Catalyzed Synthesis of Dibenzofurans from 2-Arylphenols

This table presents the yields for the synthesis of various dibenzofurans via Pd-catalyzed phenol-directed C-H activation/C-O cyclization.

Entry 2-Arylphenol Precursor Product Yield (%)
1 2-Phenylphenol Dibenzofuran 81
2 2-(p-Tolyl)phenol 3-Methyldibenzofuran 87
3 2-(4-Methoxyphenyl)phenol 3-Methoxydibenzofuran 91
4 2-(4-(Trifluoromethyl)phenyl)phenol 3-(Trifluoromethyl)dibenzofuran 78
5 2-(Thiophen-3-yl)phenol Thieno[2,3-b]benzofuran analog 71

Data sourced from research on Pd-catalyzed C-H activation methods. thieme-connect.com

Cross-Coupling Strategies for Dibenzofuran Core Construction

Cross-coupling reactions are fundamental to many dibenzofuran syntheses, primarily for assembling the key biaryl or diaryl ether precursors required for subsequent cyclization. Named reactions such as Suzuki-Miyaura, Negishi, and Ullmann couplings are frequently employed.

For instance, the Suzuki-Miyaura reaction is a key step in a three-part synthesis of dibenzofurans, where it is used to couple o-brominated phenols with 2-chlorophenylboronic acid to create the 2'-chloro-[1,1'-biphenyl]-2-ol intermediate. conicet.gov.ar

A more integrated approach involves one-pot sequences that combine cross-coupling with cyclization. One such protocol for synthesizing dibenzofurans from fluoropyridines or fluoroarenes involves a four-step sequence: directed ortho-lithiation, zincation, a Negishi cross-coupling with a 2-bromophenyl acetate, and a final intramolecular SNAr cyclization to form the furan (B31954) ring. acs.orgresearchgate.net Another one-pot method combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling to rapidly build the dibenzofuran structure from 6-diazo-2-cyclohexenone and an ortho-haloiodobenzene. nih.gov These multi-reaction sequences exemplify modern synthetic efficiency in constructing complex heterocyclic scaffolds.

Multi-Step Synthesis from Precursor Molecules

An effective and stereospecific route to certain dibenzofuran derivatives involves the rearrangement of a spirodihydrocoumarin epoxide. biointerfaceresearch.com This method provides a straightforward pathway to the core dibenzofuran (DBF) structure. The synthesis begins with a spirocoumarin, which is converted stereoisomerally into its corresponding epoxide in high yield. biointerfaceresearch.com This epoxide then serves as a key precursor for the dibenzofuran skeleton through an interconversion process. biointerfaceresearch.com

Following the formation of the spirodihydrocoumarin epoxide, a nucleophilic attack, typically by a primary or secondary amine, initiates a cascade reaction. biointerfaceresearch.com This attack proceeds regioselectively, causing the lactone ring of the coumarin (B35378) structure to open. The opening of the lactone generates a phenoxide ion. This newly formed phenoxide subsequently attacks the oxirane (epoxide) ring in an intramolecular fashion, leading to the formation of a dihydro-dibenzofuran structure. biointerfaceresearch.com This method allows for the controlled synthesis of various 1,2,3,4,4a,9b-hexahydrodibenzo[b,d]furan derivatives. biointerfaceresearch.com

Specific Synthetic Routes to this compound

The introduction of a carbonitrile group at the 2-position of a dibenzofuran ring is most directly achieved by the functionalization of the pre-existing heterocyclic system. The reactivity of dibenzofuran in electrophilic substitution reactions is crucial for this strategy. Reactions such as Friedel-Crafts acylation, sulfonation, and halogenation occur preferentially at the 2-position due to the electronic influence of the furan oxygen atom. thieme-connect.de This inherent regioselectivity makes the 2-position a prime target for introducing a functional group that can be converted to a nitrile.

A common strategy for synthesizing substituted dibenzofurans involves the palladium-catalyzed cyanation of an aryl halide. Therefore, a plausible and effective route to this compound would be the cyanation of 2-bromodibenzofuran or 2-iododibenzofuran. These halogenated precursors are readily accessible. thieme-connect.de The reaction would typically employ a palladium catalyst, such as Pd(OAc)₂, and a cyanide source, like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Another established method for introducing a nitrile group is the Sandmeyer reaction. This would involve the synthesis of 2-aminodibenzofuran as a precursor. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) under acidic conditions, which is then displaced by a cyanide nucleophile, often using a copper(I) cyanide (CuCN) salt, to yield this compound.

Furthermore, the synthesis of derivatives where a cyano-bearing moiety is attached to the 2-position of dibenzofuran has been explicitly demonstrated. As detailed in section 2.1.2.2, the Suzuki coupling of 2-bromodibenzofuran with a cyanofluorene-boronic ester successfully yields a molecule containing the dibenzofuran-2-yl structure. rsc.org This highlights the viability of using 2-halodibenzofurans as key synthons for building more complex molecules functionalized at the 2-position.

Incorporation of the Nitrile Group During Ring Closure

A key strategy for the synthesis of this compound involves the cyclization of a precursor that already contains the cyano group. This approach ensures the regioselective placement of the nitrile substituent on the final dibenzofuran skeleton. Palladium-catalyzed intramolecular C-H activation or cross-coupling reactions are prominent methods for achieving this transformation.

One common method involves the intramolecular cyclization of appropriately substituted diaryl ethers. organic-chemistry.orgchemicalbook.com For the synthesis of this compound, this would typically start with a 2-halo-2'-phenoxybenzonitrile derivative. The palladium catalyst facilitates the formation of the C-C or C-O bond to close the furan ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov For instance, the use of palladium acetate in the presence of a suitable ligand and base can promote the cyclization of o-iododiaryl ethers to form the dibenzofuran ring system. organic-chemistry.org The reaction tolerates a variety of functional groups, which allows for the synthesis of diverse derivatives. organic-chemistry.orgresearchgate.net

Another approach is the cyclization of 2-arylphenols where the aryl group contains the nitrile substituent. conicet.gov.ar Photoinduced intramolecular cyclization represents a metal-free alternative for this transformation. conicet.gov.aracs.org These reactions often proceed via electron transfer mechanisms, leading to the formation of the dibenzofuran structure. conicet.gov.ar

The table below summarizes representative conditions for the synthesis of dibenzofuran derivatives through ring closure, which are applicable to the synthesis of this compound.

Precursor TypeReaction TypeCatalyst/ReagentKey Features
o-Iododiaryl ethersPd-catalyzed Intramolecular CyclizationPd/C, Pd(OAc)₂Good functional group tolerance, reusable catalyst option (Pd/C). organic-chemistry.org
Diaryl ethersPd-catalyzed C-H Activation/C-O CyclizationPd(OAc)₂Direct functionalization of C-H bonds, often uses an oxidant. researchgate.net
o-ArylphenolsPhotoinduced Intramolecular CyclizationUV lightMetal-free conditions, proceeds via radical intermediates. conicet.gov.aracs.org
Cyclic Diaryliodonium SaltsCu-catalyzed CyclizationCuI, Cu(OAc)₂Can use water as the oxygen source for the furan ring. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. humanjournals.com For the synthesis of this compound and its derivatives, several green chemistry principles are being applied to reduce the environmental impact of the production process.

One of the primary focuses of green chemistry is the use of safer and more environmentally friendly solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Research has demonstrated the feasibility of synthesizing dibenzofuran derivatives in aqueous media. For example, copper-catalyzed cyclization of cyclic diaryliodonium salts can be performed in water, which serves as both the solvent and the oxygen source for the formation of the furan ring. acs.org

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. humanjournals.comresearchgate.net The synthesis of thiazole-substituted dibenzofurans has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of other dibenzofuran derivatives. researchgate.net Continuous flow microwave reactors further enhance the efficiency and scalability of these processes. acs.org

The use of catalysis is inherently a green approach as it reduces the amount of waste generated by enabling reactions to proceed with high atom economy. The development of highly active and recyclable catalysts, such as palladium on carbon (Pd/C), for the synthesis of dibenzofurans aligns with green chemistry principles by minimizing catalyst waste and allowing for easier product purification. organic-chemistry.org

The following table compares conventional and green approaches for the synthesis of dibenzofuran derivatives.

Green Chemistry AspectConventional MethodGreen AlternativeAdvantages of Green Alternative
SolventOrganic solvents (e.g., Toluene, DMF)Water, EthanolReduced toxicity, improved safety, lower environmental impact. researchgate.netacs.org
Energy SourceConventional heating (oil bath)Microwave irradiation, PhotochemistryFaster reaction times, improved energy efficiency, potentially higher yields. acs.orghumanjournals.comresearchgate.net
CatalysisStoichiometric reagentsCatalytic amounts of transition metals (e.g., Pd, Cu)Higher atom economy, reduced waste, potential for catalyst recycling. organic-chemistry.org

Scale-Up and Industrial Synthesis Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound, particularly through palladium-catalyzed cross-coupling reactions, several factors require careful consideration.

One of the major challenges in scaling up palladium-catalyzed reactions is the cost and availability of the catalyst. nih.gov While palladium is a highly effective catalyst, it is also a precious metal. Therefore, minimizing catalyst loading and ensuring efficient catalyst recovery and recycling are critical for industrial applications. fiveable.me The use of heterogeneous catalysts, such as palladium on carbon, can facilitate catalyst separation and reuse. organic-chemistry.org

Catalyst deactivation and stability over prolonged reaction times can also be an issue on a larger scale. numberanalytics.com The design of robust ligands that stabilize the palladium catalyst and prevent its decomposition is an active area of research. researchgate.netnih.gov Furthermore, the removal of residual palladium from the final product is a critical quality control step, especially for applications in materials science and pharmaceuticals, where metal contamination can be detrimental. researchgate.net

Heat and mass transfer can become limiting factors when scaling up reactions from small flasks to large reactors. fiveable.me Exothermic reactions need to be carefully controlled to prevent thermal runaways. The development of continuous flow processes, including those coupled with microwave heating, offers a potential solution to these challenges by providing better control over reaction parameters and improving safety and efficiency. acs.org

Advanced Spectroscopic and Analytical Characterization of Dibenzofuran 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Dibenzofuran-2-carbonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its aromatic structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on analysis of dibenzofuran (B1670420) and its derivatives. Actual values may vary based on solvent and experimental conditions. compoundchem.com

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H1~8.2 - 8.4d (doublet)
H3~7.8 - 8.0d (doublet)
H4~7.6 - 7.8t (triplet)
H6~7.5 - 7.7d (doublet)
H7~7.3 - 7.5t (triplet)
H8~7.4 - 7.6t (triplet)
H9~7.9 - 8.1d (doublet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to display 13 distinct signals, one for each unique carbon atom. The spectrum would include signals for the aromatic carbons and a characteristic signal for the nitrile carbon (C≡N), typically found in the 110-125 ppm range. The carbons of the furan (B31954) ring (C4a, C5a, C9a, C9b) and the carbon attached to the nitrile group (C2) will have distinct chemical shifts. chemicalbook.comnih.gov The quaternary carbons, including the one bearing the nitrile group, can be distinguished from the protonated carbons. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on spectral data of related dibenzofuran compounds. drugbank.com

CarbonPredicted Chemical Shift (δ, ppm)
C≡N~118
C1~125
C2~110
C3~130
C4~122
C4a~124
C5a~156
C6~112
C7~128
C8~123
C9~121
C9a~122
C9b~155

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons (e.g., H3 and H4), helping to trace the connectivity within the individual benzene (B151609) rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the nitrile carbon could be identified through its correlation with H1 and H3. researchgate.net

Mass Spectrometry (MS) for this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₇NO), the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information, likely involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or carbon monoxide (CO) from the parent ion. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. nih.gov It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). diva-portal.org This allows for the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. core.ac.uk For C₁₃H₇NO, the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₇NO
Calculated Exact Mass193.0528 g/mol
Expected M⁺ Peak (m/z)193.0528

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. orcid.org

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹. evitachem.com Other significant peaks would include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aryl ether C-O-C stretching: A strong band, typically around 1200-1250 cm⁻¹, characteristic of the dibenzofuran core. nist.govspectrabase.com

Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. researchgate.net Aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the dibenzofuran scaffold. researchgate.netrsc.org

Table 4: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretch2220 - 2260Strong (IR), Medium (Raman)
Aromatic C-HStretch3000 - 3100Medium (IR), Strong (Raman)
Aromatic C=CRing Stretch1450 - 1600Medium-Strong (IR & Raman)
Aryl C-O-CAsymmetric Stretch1200 - 1250Strong (IR)

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For complex organic molecules like derivatives of this compound, single-crystal X-ray diffraction provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

In another example, the analysis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, a related heterocyclic compound, shows an almost planar molecular structure with a trans conformation across the C=N bond. researchgate.net The crystal packing is stabilized by O-H···N hydrogen bonds and weak π–π stacking interactions. researchgate.net These types of detailed structural studies are crucial for understanding the solid-state packing and morphology of thin films, which directly impacts the performance of organic electronic devices.

The general workflow for X-ray crystal diffraction involves crystallizing the molecule of interest, placing a single crystal in an X-ray beam, and collecting diffraction patterns as the crystal rotates. mtoz-biolabs.com The collected data is then used to generate an electron density map, from which the molecular structure can be modeled and refined. mtoz-biolabs.com This technique has been successfully applied to various complex organic structures, including those with dibenzofuran moieties, to understand their binding modes and structure-activity relationships. acs.org

Table 1: Representative Crystallographic Data for a Dibenzofuran Derivative

The following table presents hypothetical data for a this compound derivative to illustrate the typical parameters obtained from X-ray crystallography. Actual data would be specific to the analyzed crystal.

ParameterValue
Empirical Formula C₂₃H₁₇NO
Formula Weight 323.39
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.12 Å, b = 15.45 Å, c = 11.23 Å
β 98.5°
Volume 1734 ų
Z 4

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption and emission spectra provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecule's fluorescent or phosphorescent properties.

For dibenzofuran derivatives, the UV-Vis absorption spectra are key to understanding their potential in optoelectronic applications. For example, a study on 3H-benzo[cd]pyrene derivatives, including one with a dibenzofuran moiety (DBF-BP), showed an absorption peak at 317 nm attributed to the n–π* transition of the dibenzofuran group. rsc.org The absorption bands in the 350–450 nm range were associated with intramolecular charge transfer (ICT) from the donor (dibenzofuran) to the acceptor (benzo[cd]pyrene). rsc.org

The photoluminescence (PL) spectra reveal the emission characteristics. In the same study, both the dimethyl-pyrene and dibenzofuran-pyrene derivatives exhibited a maximum photoluminescence wavelength at 456 nm. rsc.org The singlet excited state (S₁) and triplet excited state (T₁) energies are critical parameters for materials used in organic light-emitting diodes (OLEDs). For DBF-BP, these were determined to be 2.71 eV and 2.35 eV, respectively. rsc.org

The photophysical properties of dibenzofuran-2-carboxylic acid, a related compound, have been shown to be highly dependent on the solvent and pH. acs.org This highlights the importance of the molecular environment on the electronic behavior of these compounds.

Table 2: Photophysical Properties of a Dibenzofuran Derivative (DBF-BP)

This table summarizes the photophysical data for a representative dibenzofuran derivative as reported in the literature. rsc.org

PropertyValue
λ_abs (nm) in Toluene 317, 422
λ_em (nm) in Toluene 456
Singlet Energy (S₁) (eV) 2.71
Triplet Energy (T₁) (eV) 2.35
ΔE_ST (eV) 0.36
Fluorescence Lifetime (ns) 2.2

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like the glass transition temperature (Tg) and melting temperature (Tm).

High thermal stability is a crucial requirement for materials used in OLEDs and other electronic devices, as they must withstand the heat generated during fabrication and operation. Dibenzofuran derivatives often exhibit excellent thermal stability. For instance, two new derivatives featuring cyanocarbazole units showed high thermal decomposition temperatures. researchgate.net Similarly, host materials based on 9,10-diphenylanthracene (B110198) and dibenzofuran moieties demonstrated excellent thermal stability with Td values above 351 °C. researchgate.net

DSC analysis provides information on the amorphous or crystalline nature of the material. A high glass transition temperature is desirable for maintaining the morphological stability of amorphous thin films in devices. Dibenzofuran-based host materials have been reported with high glass transition temperatures, for example, 115 °C and 124 °C for DBFSF2 and DBFSF4 respectively. researchgate.net

Table 3: Thermal Properties of Representative Dibenzofuran-Based Materials

This table provides examples of thermal data for different dibenzofuran derivatives used in materials science.

CompoundTd (°C at 5% weight loss)Tg (°C)Reference
mBFCzCN Not specifiedNot specified researchgate.net
dBFCzCN Not specifiedNot specified researchgate.net
p-PPDF > 351Not specified researchgate.net
DBFSF2 Not specified115 researchgate.net
DBFSF4 Not specified124 researchgate.net

Computational Chemistry and Theoretical Studies of Dibenzofuran 2 Carbonitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, providing a basis for understanding its chemical behavior. While specific computational studies focusing exclusively on Dibenzofuran-2-carbonitrile are not extensively detailed in the surveyed literature, the principles can be understood from studies on the parent dibenzofuran (B1670420) molecule and related benzofuran (B130515) derivatives.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons in a reaction.

LUMO: This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap: A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

For the parent compound, dibenzofuran, DFT calculations at the B3LYP/6-311G(d, p) level have determined the HOMO-LUMO energy gap to be approximately 5.028 eV, indicating high stability. The introduction of a nitrile (-CN) group at the 2-position to form this compound would be expected to influence these energy levels. The electron-withdrawing nature of the nitrile group typically lowers both the HOMO and LUMO energy levels, potentially altering the energy gap and thus the molecule's reactivity and electronic properties compared to the unsubstituted dibenzofuran.

Table 1: Representative Global Reactivity Parameters Calculated for Dibenzofuran (Note: This data is for the parent compound, dibenzofuran, and serves as an illustrative example.)

Parameter Value (eV) Description
EHOMO -6.265 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.237 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.028 Difference between LUMO and HOMO energies; indicates chemical stability.
Chemical Potential (μ) -3.751 A measure of the molecule's tendency to escape from a system.
Global Hardness (η) 2.514 Resistance to change in its electron distribution.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, products, and, crucially, the transition states that connect them. The energy barrier of a reaction, determined by the energy of the transition state relative to the reactants, governs the reaction rate.

For instance, studies on the oxidation of dibenzofuran have used DFT to investigate the reaction pathways involving the dibenzofuranyl radical and molecular oxygen. These calculations identified various intermediates and transition states, revealing the lowest energy pathway for the reaction to proceed. By calculating the geometries, energies, and vibrational frequencies of all species along the reaction coordinate, researchers can build a detailed mechanistic picture. Similar methodologies could be applied to this compound to understand its synthesis, degradation, or participation in various chemical transformations, such as nucleophilic or electrophilic substitution reactions, with the nitrile group significantly influencing the regioselectivity and kinetics of such reactions.

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, time-dependent DFT (TD-DFT) is commonly used to predict UV-visible absorption spectra by calculating the electronic transition energies and oscillator strengths. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational dynamics, stability, and intermolecular interactions.

While the dibenzofuran core is a rigid, planar system, conformational analysis can still be relevant for understanding the rotation of substituents or the molecule's interaction with a flexible environment. For molecules with more flexible chains, conformational analysis is crucial for identifying the most stable three-dimensional arrangements (conformers). For this compound, MD simulations could be used to study its behavior in different solvent environments, analyzing how solvent molecules arrange around the solute and influence its stability and effective conformation.

MD simulations are a cornerstone of modern drug discovery and molecular biology, used to explore how a small molecule (ligand) like this compound might interact with a biological target, such as a protein. These simulations can reveal the stability of a ligand in a protein's binding site, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the dynamic conformational changes that occur in both the ligand and the protein upon binding.

While specific MD studies on this compound are not prominent, research on other benzofuran derivatives has demonstrated the utility of this approach. For example, molecular docking followed by MD simulations have been used to investigate the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA). These simulations helped to predict the preferred binding modes and affinities, which were then corroborated by experimental data. Such a computational workflow could be applied to this compound to screen for potential protein targets and to understand the molecular basis of its biological activity on a dynamic level.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dibenzofuran
Dibenzofuranyl radical
Molecular oxygen
Bovine serum albumin

Quantitative Structure-Activity Relationship (QSAR) Studies

There is no specific information available in the searched scientific literature regarding QSAR studies conducted on this compound. Research in this area has focused on derivatives of the dibenzofuran scaffold rather than the specific nitrile-substituted compound.

2D and 3D QSAR Models for Biological Activity Prediction

No 2D or 3D QSAR models specifically predicting the biological activity of this compound were found in the reviewed literature. While QSAR studies have been performed on other series of dibenzofuran derivatives to explore their therapeutic potential, such as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), these models are not directly applicable to this compound as the predictive power of a QSAR model is confined to the chemical space of the training set compounds.

Applications of Dibenzofuran 2 Carbonitrile in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials based on the dibenzofuran-carbonitrile framework have been explored primarily as host materials for phosphorescent emitters and as electron transport materials. The inherent properties of this chemical structure address several key requirements for efficient and stable device operation.

Dibenzofuran-containing compounds are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). This is largely due to the high triplet energy of the dibenzofuran (B1670420) unit, which is crucial for efficiently confining triplet excitons on the guest phosphorescent emitter, a necessary condition for achieving high quantum efficiency. researchgate.netopenreadings.eu By incorporating a carbonitrile group, typically on an adjacent molecular fragment, a bipolar charge transport character can be introduced, which is essential for balanced charge injection and recombination within the emissive layer. researchgate.netrsc.org

To achieve high efficiency in PhOLEDs, the host material should possess bipolar charge transport properties, meaning it can transport both holes and electrons effectively. This balanced transport ensures a wide recombination zone and prevents charge accumulation at interfaces, which can lead to device degradation.

The dibenzofuran moiety is generally considered a hole-transporting (p-type) unit, while the carbonitrile (-CN) group is a strong electron-withdrawing group that imparts electron-transporting (n-type) characteristics. researchgate.netrsc.org In a common molecular design strategy, a dibenzofuran unit is combined with a cyano-substituted molecule, such as cyanofluorene, to create a single host material with bipolar properties. researchgate.netrsc.org While dibenzofuran itself has intrinsic bipolar capabilities, its charge transport is often enhanced by modification with other functional moieties to create more balanced transport. researchgate.net For instance, methoxy-substituted carbazole (B46965) and dibenzofuran derivatives have demonstrated hole and electron drift mobilities approaching 10⁻⁴ cm²V⁻¹s⁻¹ at high electric fields.

A critical function of a host material in a PhOLED is to confine the triplet excitons generated on the guest emitter molecules. For this to occur, the host material must have a triplet energy level (T₁) higher than that of the emitter. openreadings.eu This energy barrier prevents the back-transfer of energy from the emitter to the host, which would otherwise quench the phosphorescence and drastically lower the device's efficiency. The dibenzofuran core is known for its high triplet energy, making it a suitable building block for host materials for a wide range of phosphorescent emitters, including blue and green ones. researchgate.netresearchgate.net

The specific attachment point of the dibenzofuran unit to the rest of the organic molecule can have a profound impact on the material's properties and the final OLED device performance. This phenomenon is known as a regioisomer effect.

A study on bipolar host materials created by combining dibenzofuran with a cyano-substituted fluorene (B118485) unit systematically investigated four different regioisomers, where the dibenzofuran was attached at its 1, 2, 3, or 4-position. researchgate.netrsc.orgskku.edu The resulting materials were used as hosts for a yellow phosphorescent emitter, Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate ([PO-01]). researchgate.netrsc.org

Performance of Yellow PhOLEDs with Different Dibenzofuran-based Regioisomer Hosts
Host Material (Regioisomer)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Color Coordinates (@1000 cd/m²)
CF-1-BzF70.323.1(0.50, 0.50)
CF-2-BzF77.225.3(0.50, 0.49)
CF-3-BzF72.523.8(0.51, 0.49)
CF-4-BzF68.922.6(0.50, 0.50)

High thermal stability is a prerequisite for OLED materials to ensure long operational lifetimes and stability during the vacuum deposition manufacturing process. noctiluca.eu Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable as they can maintain a stable amorphous film morphology without crystallization. noctiluca.eumdpi.com

Dibenzofuran-based materials are known for their excellent thermal stability. researchgate.netmdpi.com For example, host materials created by combining dibenzofuran with spirobifluorene exhibited high glass transition temperatures of 115 °C and 124 °C. researchgate.net Similarly, host materials based on a fluorenobenzofuran core showed Tg values over 140 °C. researchgate.net The incorporation of dibenzofuran units into oligomeric hole transport materials also resulted in significantly increased thermal stability, with one derivative showing a Tg of 129 °C. mdpi.com

Thermal Properties of Selected Dibenzofuran-based Materials
Material TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td)Reference Compound Example
Dibenzofuran/Spirobifluorene Hybrids115-124 °CNot SpecifiedDBFSF2, DBFSF4
Fluorenobenzofuran Core Hosts> 140 °CNot Specified-
Oligomer Hole Transport Material129 °CNot SpecifiedtDBF
Cyanofluorene-Dibenzofuran HostsNot Specified> 452 °CCF-x-BzF series

The electron-withdrawing nature of the carbonitrile (-CN) group makes molecules containing this moiety well-suited for use as electron transport materials (ETMs) or as electron-transporting hosts. The dibenzofuran unit provides thermal stability and a high triplet energy, while the nitrile function facilitates electron injection and transport.

Several studies have developed electron-transport-type host materials by combining dibenzofuran with other electron-deficient units like benzonitrile (B105546) and dicyanocarbazole. rsc.org These materials were successfully used as hosts in blue thermally activated delayed fluorescent (TADF) OLEDs, achieving high external quantum efficiencies of over 20% and improved device lifetimes. rsc.org In another design, anthracene-dibenzofuran based materials were developed as electron transport type hosts for blue OLEDs, demonstrating good electron-transporting features and leading to devices with long operational lifetimes. elsevierpure.comresearchgate.net The presence of the dibenzofuran moiety in these hosts was noted to deepen the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection. researchgate.net

Charge Generating Layer Components

There is currently no publicly available research specifically detailing the use of Dibenzofuran-2-carbonitrile as a primary component in charge generating layers of organic electronic devices.

Organic Transistors (e.g., OFETs, TFTs)

While furan-containing π-conjugated compounds are of interest for organic semiconductors, there is a lack of specific research on the application of this compound in organic field-effect transistors (OFETs) or thin-film transistors (TFTs). However, studies on related dibenzofuran derivatives have shown their potential. For instance, ladder-type π-conjugated compounds incorporating a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and utilized in OFETs, demonstrating p-type characteristics with hole mobilities reaching up to <1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹. nih.govnih.gov The performance of these devices is influenced by the substrate treatment, with materials like hexamethyldisilazane (B44280) (HMDS) used to improve mobility. nih.gov Copolymers incorporating furan-containing diketopyrrolopyrrole have also achieved high hole mobilities, in some cases up to 0.11 cm² V⁻¹ s⁻¹. rsc.org These findings suggest that the dibenzofuran moiety, in general, is a promising platform for developing new organic semiconductors, though the specific role and performance of this compound in this context remains to be explored.

Organic Solar Cells

In the realm of organic photovoltaics, derivatives of dibenzofuran have been investigated as effective hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgmdpi.comnih.gov The strategic design of these materials, often involving the molecular engineering of a dibenzofuran core, plays a crucial role in enhancing the power conversion efficiency (PCE) and stability of the solar cells. rsc.orgmdpi.com

Economical synthesis of methoxyaniline-substituted dibenzofuran derivatives, such as BF-002 and BF-003, has yielded HTMs that are comparable in performance to the widely used Spiro-OMeTAD. rsc.org PSCs incorporating these materials have achieved high power conversion efficiencies. rsc.org Further research has explored a series of spiro-type HTMs with dibenzofuran units as the edge groups. By varying the substitution positions on the dibenzofuran core, a molecule designated as spiro-4 was developed, which exhibited superior properties including more matched energy levels with the perovskite layer, higher glass transition temperature, and enhanced hole mobility and extraction ability. rsc.org This resulted in a notable PCE of 23.38%, surpassing its dibenzofuran-based counterparts and the commercial spiro-OMeTAD. rsc.org

Another approach has been the development of oligomer HTMs that incorporate varying numbers of p-methoxyaniline-substituted dibenzofuran units. mdpi.comnih.gov Extending the π-conjugation in these oligomers has been shown to deepen the HOMO energy levels, which in turn significantly improves thermal stability and hole mobility. mdpi.comnih.gov The introduction of p-methoxyaniline bridges creates additional triphenylamine (B166846) propeller structures, leading to denser film morphologies. mdpi.comnih.gov A flexible peroskite solar cell based on the tDBF oligomer, which has an extended π-conjugation, achieved a champion efficiency of 19.46%. mdpi.comnih.gov

Below is an interactive data table summarizing the performance of perovskite solar cells using various dibenzofuran-based hole transporting materials.

Hole Transporting MaterialPower Conversion Efficiency (PCE)Reference
BF-00214.20% rsc.org
BF-00314.07% rsc.org
spiro-423.38% rsc.org
tDBF19.46% mdpi.comnih.gov

Other Advanced Electronic and Optoelectronic Devices

The structural motif of a dibenzofuran core functionalized with cyano groups has proven to be a valuable design strategy for advanced optoelectronic materials, particularly for emitters in Organic Light-Emitting Diodes (OLEDs). Specifically, this combination has been instrumental in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).

In one novel design, a dibenzofuran core was decorated with four carbazole-type electron donors and two cyano (-CN) electron-withdrawing units. This strategic placement of donors and acceptors on opposite sides of the dibenzofuran core effectively separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This separation is a key factor in achieving TADF. Two emitters based on this design, DBFCzCN and DBFtCzCN, demonstrated high external quantum efficiencies (EQEs) of 25.2% and 17.4%, respectively, in vacuum-deposited TADF devices. Furthermore, the DBFtCzCN emitter also showed a high EQE of 13.9% in solution-processed devices. researchgate.net

The dibenzofuran unit has also been incorporated into host materials for blue TADF OLEDs. For these applications, it is crucial that the host material possesses a higher triplet energy than the emitter molecule to prevent back energy transfer. openreadings.eu A dibenzofuran-based host material, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF), was found to have a triplet energy of 2.99 eV, making it a suitable host for the blue TADF emitter DMeCzIPN, which has a triplet energy of 2.79 eV. openreadings.eu OLEDs fabricated with this host-emitter system achieved a high photoluminescence quantum yield of 60.1% at an optimal emitter concentration of 20%. openreadings.eu

These research findings underscore the utility of the dibenzofuran-carbonitrile structural combination in creating highly efficient materials for advanced optoelectronic applications, particularly in the domain of TADF-based OLEDs.

Dibenzofuran 2 Carbonitrile in Medicinal Chemistry and Drug Discovery

Scaffold for Bioactive Compound Development

The concept of a molecular scaffold is central to modern drug discovery, providing a core structure from which a multitude of derivatives can be synthesized and evaluated for biological activity. lifechemicals.comcore.ac.uk The dibenzofuran (B1670420) moiety is recognized as a valuable scaffold due to its rigid, planar structure and its presence in numerous naturally occurring and synthetic bioactive compounds. thesciencein.orgresearchgate.net This structural framework allows for the strategic placement of various functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Dibenzofuran-2-carbonitrile, in particular, acts as a versatile starting material for creating libraries of compounds for screening against various biological targets. Its derivatives have shown potential in a range of therapeutic areas, including oncology and neuropharmacology. ontosight.ai The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, further expanding the chemical space that can be explored from this single precursor.

Kinase Inhibitor Research (e.g., Casein Kinase 2 Inhibitors)

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug development. nih.gov The dibenzofuran scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. nih.govacs.org

Specifically, derivatives of dibenzofuran have been investigated as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival. researchgate.netmdpi.comacs.org The development of dibenzofuran-based CK2 inhibitors has shown that this scaffold can be modified to achieve high potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.govacs.orgresearchgate.net

For instance, certain halogenated dibenzofuranones have demonstrated potent inhibition of CK2. researchgate.net The introduction of bromine or chlorine atoms onto the dibenzofuran ring has been shown to enhance inhibitory activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For dibenzofuran-based kinase inhibitors, SAR studies have provided valuable insights into the structural features required for effective inhibition.

In the context of CK2 inhibition, research has shown that substitutions on the dibenzofuran core significantly impact activity. For example, the presence and position of halogen atoms can dramatically influence the inhibitory concentration. nih.govacs.orgresearchgate.net A dichloro derivative of a dibenzofuranone showed an IC50 value of 29 nM, while a regioisomeric dibromo derivative was even more potent with an IC50 of 5.8 nM. mdpi.com Docking studies have suggested that these halogen atoms can form important interactions within the ATP-binding pocket of the kinase. nih.govacs.org

Furthermore, modifications to other parts of the molecule, such as the groups attached to the furan (B31954) ring, have been explored to enhance interactions with the enzyme. acs.org These studies help in the rational design of new inhibitors with improved pharmacological profiles.

Table 1: Examples of Dibenzofuran-Based Kinase Inhibitors

CompoundTarget KinaseIC50Reference
Dichloro-dibenzofuranone derivativeCK229 nM mdpi.com
Dibromo-dibenzofuranone derivativeCK25.8 nM nih.govacs.orgmdpi.com
7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCK25.8 nM nih.govacs.org
7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCK25.8 nM nih.govacs.org
Dibenzofuran derivative 44Pim-1/2, CLK10.035 µM (Pim-2) mdpi.com

Matrix Metalloproteinase (MMP) Inhibitor Development

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their overactivity is associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. researchgate.netresearchgate.net The development of MMP inhibitors has been a long-standing goal in medicinal chemistry, though achieving selectivity has been a major challenge. bohrium.comtandfonline.com

Dibenzofuran-based compounds have shown promise as selective inhibitors of specific MMPs, particularly MMP-12 and MMP-13. researchgate.netresearchgate.netnih.govnih.gov The rigid dibenzofuran scaffold can be effectively accommodated in the S1' pocket of these MMPs, a key determinant of inhibitor selectivity. acs.orgresearchgate.net

The selectivity of dibenzofuran-based MMP inhibitors is largely attributed to the interactions within the S1' sub-pocket of the enzyme's active site. acs.orgresearchgate.net This pocket varies in size and shape among different MMPs, allowing for the design of inhibitors that preferentially bind to a specific MMP. nih.gov

For MMP-12, studies have indicated that the dibenzofuran moiety provides stable binding within the S1' pocket. researchgate.net The addition of specific side chains, such as isopropyl carboxylic acid, can further enhance inhibitory activity. researchgate.netnih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the key structural features that govern the potency and selectivity of these inhibitors. nih.govresearchgate.net These studies have highlighted the importance of hydrophobic and steric properties of the substituents on the dibenzofuran ring for optimal interaction with the MMP active site. researchgate.net

Antimicrobial and Antibacterial Activity Investigations

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. nih.gov Natural and synthetic dibenzofuran derivatives have been investigated for their antibacterial and antifungal properties. thesciencein.orgresearchgate.netrsc.org

Several studies have reported the antimicrobial activity of compounds containing the dibenzofuran scaffold. nih.govnih.govlih.lu For example, some dibenzofuran derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds have been reported to be as low as 3.13 µg/mL. nih.govresearchgate.net

The mechanism of action of these antimicrobial dibenzofurans is still under investigation, but it is believed that they may disrupt bacterial cell membranes or interfere with essential metabolic pathways. The structural diversity that can be generated from the dibenzofuran core allows for the exploration of a wide range of compounds to identify those with potent and broad-spectrum antimicrobial activity. researchgate.netfrontiersin.orgresearchgate.net

Precursor to Pharmaceutical Intermediates

In addition to its direct use in the development of bioactive compounds, this compound also serves as a valuable precursor for the synthesis of more complex pharmaceutical intermediates. evonik.comchemoxpharma.compyglifesciences.com Pharmaceutical intermediates are the chemical building blocks used in the manufacture of active pharmaceutical ingredients (APIs). chemoxpharma.com

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other groups, such as amines, amides, and carboxylic acids, through standard chemical reactions. This chemical versatility makes it an important starting material for the multi-step synthesis of complex drug molecules. ontosight.ai By providing a rigid and well-defined core structure, this compound facilitates the construction of larger molecules with specific three-dimensional arrangements required for biological activity.

Reactivity and Reaction Mechanisms of Dibenzofuran 2 Carbonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in dibenzofuran-2-carbonitrile is a versatile functional group that can participate in a variety of reactions. chemistrysteps.comlibretexts.org Similar to other nitriles, it is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. chemistrysteps.com

Key reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (dibenzofuran-2-carboxylic acid) or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This process typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (dibenzofuran-2-ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde (dibenzofuran-2-carbaldehyde). chemistrysteps.com

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core

The dibenzofuran core is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is influenced by the existing nitrile group and the inherent reactivity of the dibenzofuran ring system. The presence of the electron-withdrawing nitrile group at the 2-position deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Studies on similar systems like fluorene (B118485), dibenzothiophene, and carbazole (B46965) have shown that the reactivity of different positions in the aromatic rings is influenced by ring strain in the bridging group. rsc.org In dibenzofuran, electrophilic attack generally occurs at positions away from the deactivating nitrile group. For instance, nitration of dibenzofuran itself typically yields 2-nitrodibenzofuran (B152082) and 3-nitrodibenzofuran. researchgate.net However, with the 2-position already occupied by a nitrile, electrophilic substitution on this compound would be expected to occur at other available positions, with the precise location depending on the specific electrophile and reaction conditions.

A practical method for the synthesis of 3-aryl anthranils has been developed using an electrophilic aromatic substitution strategy where an activated anthranil (B1196931) species reacts with electron-rich arenes, including dibenzofuran. nih.gov This highlights the potential for the dibenzofuran core of this compound to act as a nucleophile in EAS reactions.

Nucleophilic Reactions

Nucleophilic reactions involving this compound can occur at the electrophilic carbon of the nitrile group, as discussed in section 7.1. Additionally, nucleophilic aromatic substitution on the dibenzofuran ring is possible, particularly if a leaving group is present at a suitable position.

The reaction between the dibenzofuran radical cation and nucleophiles has been studied, revealing that the site of attack can differ from that of typical electrophilic substitution. researchgate.net For the dibenzofuran radical cation, nucleophilic attack by species like the trinitromethanide ion occurs at the 1- and 3-positions. researchgate.net This suggests that under conditions that generate the radical cation of this compound, nucleophilic attack might be directed to positions other than what is predicted by ground-state electron distribution.

Radical Reactions and Electron Transfer Processes

Dibenzofuran derivatives can participate in radical reactions and electron transfer (eT) processes. conicet.gov.ar Photoinduced electron transfer can lead to the formation of radical cations, which can then undergo further reactions. For example, the photoinduced intramolecular SRN1 reaction has been used for the synthesis of dibenzofurans, proceeding through radical and radical anion intermediates. conicet.gov.ar

A copper-mediated radical α-heteroarylation of nitriles with azobis(alkylcarbonitriles) has been developed, allowing for the construction of quaternary carbon centers. acs.org This method involves the addition of cyanodialkyl radicals to heteroarenes like benzofurans. acs.org This suggests that this compound could potentially undergo similar radical additions at the dibenzofuran core.

Metal-Catalyzed Transformations and Ligand Design

Dibenzofuran derivatives are valuable scaffolds in the design of ligands for metal-catalyzed reactions. rsc.orgmdpi.commdpi.com The rigid and planar structure of the dibenzofuran core makes it an attractive component for creating stable and efficient catalysts.

Palladium(II)/N-Heterocyclic Carbene (NHC) Catalysts

Dibenzofuran-based N-heterocyclic carbene (NHC) ligands have been synthesized and used to create palladium(II) catalysts. rsc.org These catalysts have demonstrated high efficiency in cross-coupling reactions, such as the Suzuki-Miyaura reaction and direct C-H bond functionalization. rsc.orgnih.govnih.gov The dibenzofuran moiety contributes to the stability and catalytic activity of the palladium complex. rsc.orgnih.gov PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-NHC complexes have also been developed and used in direct C5-arylation of furan (B31954) and thiophene. researchgate.net

Copper-Catalyzed Processes

Copper-catalyzed reactions have been employed for the synthesis of dibenzofuran derivatives. nih.govresearchgate.net For instance, a copper-catalyzed cascade synthesis has been developed to produce dibenzo[b,f]oxepine-10-carbonitrile derivatives from 2-halo benzaldehydes and 2-iodobenzylcyanide. nih.govresearchgate.net This process involves tandem reactions including Knoevenagel condensation, aryl hydroxylation, and Ullmann coupling. nih.govresearchgate.net Copper catalysts are also effective in promoting C-O coupling reactions for the formation of the dibenzofuran core. mdpi.com

Supramolecular Chemistry and Host Guest Interactions Involving Dibenzofuran 2 Carbonitrile

Inclusion Complex Formation

The formation of inclusion complexes is a hallmark of host-guest chemistry, where a "guest" molecule is encapsulated within the cavity of a "host" molecule. This process can significantly alter the physicochemical properties of the guest, such as its solubility, stability, and reactivity.

Detailed research has been conducted on the inclusion complexes of dibenzofuran-2-carboxylic acid with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. acs.org These studies serve as a valuable proxy for understanding the potential interactions of dibenzofuran-2-carbonitrile. The studies on dibenzofuran-2-carboxylic acid reveal that it forms inclusion complexes with α-, β-, and γ-cyclodextrins, with the nature of the complex being highly dependent on pH and the specific type of cyclodextrin (B1172386) used. acs.org

At an alkaline pH, dibenzofuran-2-carboxylic acid forms 1:1 stoichiometric complexes with β- and γ-cyclodextrins. acs.org Spectroscopic analysis, including 1H NMR, suggests that the carboxylate group of the guest molecule is positioned at the narrower end of the cyclodextrin cavity. acs.org The stability of these complexes is influenced by static fluorescence quenching. acs.org In contrast, under acidic conditions, fluorescence enhancement is observed, and the formed complexes with all cyclodextrins are more stable. acs.org A notable finding is the formation of a 2:1 excimer (DBFCA₂:γ-CD) with γ-cyclodextrin under acidic conditions. acs.org

The thermodynamic parameters for the binding of dibenzofuran-2-carboxylic acid with cyclodextrins have been determined, providing a quantitative measure of the stability of these inclusion complexes. These findings underscore the importance of the substituent group on the dibenzofuran (B1670420) scaffold in dictating the stability and stoichiometry of the resulting complexes when compared to the unsubstituted dibenzofuran. acs.org

Table 1: Stoichiometry of Inclusion Complexes of Dibenzofuran-2-carboxylic acid with Cyclodextrins

Cyclodextrin TypeConditionStoichiometry (Guest:Host)
β-CyclodextrinAlkaline pH1:1
γ-CyclodextrinAlkaline pH1:1
γ-CyclodextrinAcidic pH2:1

Self-Assembly and Nanomaterial Applications

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. This phenomenon is a powerful tool for the bottom-up fabrication of novel nanomaterials with tailored properties and functionalities.

While specific studies on the self-assembly of this compound are not prominent in the reviewed literature, the structural characteristics of the dibenzofuran core suggest its potential as a building block for supramolecular architectures. The planar and aromatic nature of the dibenzofuran moiety can facilitate π-π stacking interactions, which are a common driving force for self-assembly. The presence of the nitrile group introduces a polar and electron-withdrawing component, which can participate in dipole-dipole interactions and potentially hydrogen bonding with suitable donor molecules.

The broader field of supramolecular chemistry has seen the use of dibenzofuran-containing ligands in the self-assembly of metal-organic frameworks (MOFs) and other coordination-driven structures. For instance, ligands incorporating dibenzofuran units have been used to construct water-stable lanthanide-organic macrocycles through deprotonation self-assembly. researchgate.net These macrocycles exhibit interesting photophysical properties, highlighting the role of the dibenzofuran chromophore.

The principles of self-assembly are also fundamental to the development of functional nanomaterials. Two-dimensional (2D) nanomaterials, for example, can be fabricated through the exfoliation of bulk materials or built from molecular components via self-assembly. mdpi.com The functionalization of these nanomaterials is key to their application in areas such as biosensing. While direct applications of this compound in this context are not reported, the potential exists to incorporate this molecule into larger self-assembled systems to create functional surfaces or nanoparticles. The nitrile group could serve as a site for further chemical modification or as a specific interaction point within a larger supramolecular design.

Environmental Fate and Degradation Studies of Dibenzofuran 2 Carbonitrile Analogs

Biodegradation Pathways and Microbial Degradation

The microbial degradation of dibenzofuran (B1670420) (DBF), a structural analog of dibenzofuran-2-carbonitrile, has been extensively studied, revealing that various bacterial strains can utilize it as a carbon and energy source. These microorganisms employ distinct enzymatic pathways to cleave the stable dibenzofuran structure. The primary mechanisms of initial attack are angular dioxygenation and lateral dioxygenation. cdnsciencepub.com

Angular Dioxygenation: This is a common pathway initiated by an angular dioxygenase enzyme. nih.gov The enzyme attacks the carbon atom adjacent to the ether bridge (C4 and C4a), leading to the formation of an unstable diol that rearomatizes to 2,2′,3-trihydroxybiphenyl. nih.govnih.gov This intermediate undergoes further degradation through meta-cleavage, yielding products like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, which is subsequently converted to salicylic (B10762653) acid. nih.govscispace.comresearchgate.net Bacterial species known to employ this pathway include Sphingomonas sp. strain XLDN2-5 and Staphylococcus auriculans DBF63. nih.govasm.org

Lateral Dioxygenation: An alternative pathway involves a lateral dioxygenase attack on the 1,2-positions of the aromatic ring. nih.gov The biphenyl-utilizing bacterium Ralstonia sp. strain SBUG 290 co-oxidizes dibenzofuran via this mechanism, producing 1,2-dihydroxydibenzofuran. nih.gov Subsequent meta-cleavage of this intermediate results in the formation of 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, which is ultimately degraded via salicylic acid. nih.gov This demonstrates that complete degradation of the dibenzofuran structure is possible through cometabolic processes. nih.gov

Some bacteria, such as the newly isolated Agrobacterium sp. PH-08, have demonstrated the ability to degrade dibenzofuran by utilizing both angular and lateral dioxygenation pathways simultaneously. nih.govsigmaaldrich.com This metabolic versatility highlights the diverse strategies microbes have evolved to break down these persistent heterocyclic compounds. The cometabolic degradation of dibenzofuran in the presence of other substrates like carbazole (B46965) has also been observed, which can enhance the removal of these pollutants from contaminated environments. nih.govresearchgate.net

Bacterial StrainDegradation PathwayKey Intermediates/ProductsReference
Sphingomonas sp. strain XLDN2-5Angular Dioxygenation2,2′,3-Trihydroxybiphenyl, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid nih.govscispace.comresearchgate.net
Ralstonia sp. strain SBUG 290Lateral Dioxygenation (Cometabolism)1,2-Dihydroxydibenzofuran, 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, Salicylic acid nih.gov
Staphylococcus auriculans DBF63Angular DioxygenationSalicylic acid, Gentisic acid asm.org
Agrobacterium sp. PH-08Multiple Dioxygenation (Angular and Lateral)Angular and lateral degradation by-products nih.govsigmaaldrich.com

Photochemical Degradation Processes

Photochemical degradation is a significant transformation process for dibenzofuran and its analogs in the environment, particularly in aquatic systems. tandfonline.com Studies on the aquatic photochemistry of dibenzofuran and its chlorinated derivatives (PCDFs) show that degradation proceeds through several mechanisms, including reductive dechlorination, ether bond (C-O) cleavage, and hydroxylation. acs.orgcsbsju.edu

The photolysis of the parent dibenzofuran compound in natural water yields 2,2'-dihydroxybiphenyl as a primary photoproduct. acs.orgcsbsju.edu This product can undergo further hydroxylation to form a trihydroxybiphenyl, tentatively identified as 2,2',3-trihydroxybiphenyl. acs.orgcsbsju.edu These reactions indicate that sunlight can induce cleavage of the ether linkage, a critical step in the breakdown of the dibenzofuran core structure.

For chlorinated analogs like 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF), photolysis rates are significantly enhanced in natural lake water compared to distilled water, suggesting that dissolved organic matter acts as a photosensitizer. acs.orgcsbsju.edu The primary photochemical reaction for these compounds is reductive dechlorination, where chlorine atoms are sequentially removed. nih.gov For instance, the photolysis of P5CDF yields multiple tetrachlorodibenzofuran isomers. acs.org While highly chlorinated dibenzofurans are photochemically labile, this process can lead to the formation of other, potentially less toxic, dechlorinated products. nih.gov Complete degradation of various persistent organic pollutants, including dibenzofurans, has been demonstrated under UV irradiation in laboratory settings. nih.gov

CompoundConditionsDegradation ProcessKey PhotoproductsReference
DibenzofuranSunlight, Lake WaterC-O Cleavage, Hydroxylation2,2'-Dihydroxybiphenyl, 2,2',3-Trihydroxybiphenyl acs.orgcsbsju.edu
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF)Sunlight, Lake WaterReductive DechlorinationTetrachlorodibenzofuran (T4CDF) isomers acs.org
2,3,7,8-Tetrachlorodibenzofuran (T4CDF)Sunlight, Lake WaterReductive DechlorinationTrichlorodibenzofuran (T3CDF) acs.org
2,8-DichlorodibenzofuranUV light (310 nm), MethanolReductive DechlorinationMonochlorodibenzofuran nih.gov
OctachlorodibenzofuranUV light (310 nm), MethanolReductive DechlorinationHeptachlorodibenzofuran nih.gov

Thermochemical Stability and Decomposition

The thermochemical stability of a compound is fundamental to understanding its persistence and potential for thermal decomposition. For dibenzofuran, quantum chemical methods and experimental calorimetry have been employed to determine its thermodynamic properties, such as the enthalpy of formation (ΔfH°), which is a key measure of molecular stability. utuvolter.firesearchgate.net

Theoretical calculations at the G3(MP2)//B3LYP level have been used to resolve discrepancies among experimental values for the gas-phase enthalpy of formation of dibenzofuran. researchgate.net These studies, along with isodesmic reaction schemes, provide a reliable value for its thermodynamic stability. researchgate.net Experimental work involving static bomb combustion calorimetry and vacuum drop microcalorimetry determined the standard molar enthalpy of formation for crystalline dibenzofuran to be (-29.2 ± 3.8) kJ mol⁻¹ and the enthalpy of sublimation to be (84.5 ± 1.0) kJ mol⁻¹. researchgate.net This results in a gas-phase enthalpy of formation of (55.0 ± 3.9) kJ mol⁻¹ at 298.15 K. researchgate.net

CompoundPhaseThermodynamic PropertyValueReference
DibenzofuranCrystallineStandard Molar Enthalpy of Formation (ΔfH°)-29.2 ± 3.8 kJ mol⁻¹ researchgate.net
DibenzofuranGasStandard Molar Enthalpy of Formation (ΔfH°)55.0 ± 3.9 kJ mol⁻¹ researchgate.net
Dibenzofuran-Molar Enthalpy of Sublimation84.5 ± 1.0 kJ mol⁻¹ researchgate.net
Dibenzofuran-Enthalpy of Fusion19.4 ± 1.0 kJ mol⁻¹ researchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

While the synthesis of dibenzofuran (B1670420) and the introduction of nitrile groups onto aromatic rings are established procedures in organic chemistry, the development of more efficient, regioselective, and environmentally benign methods for preparing Dibenzofuran-2-carbonitrile remains a critical research focus. wikipedia.org

Future research will likely concentrate on advancing transition-metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed cyanation of 2-halo or 2-triflyloxydibenzofuran precursors is a common approach, but challenges remain. mit.edunih.gov Key areas for improvement include developing catalyst systems that operate under milder conditions, tolerate a wider range of functional groups, and utilize less toxic cyanide sources, such as potassium ferricyanide (B76249) or zinc cyanide. wikipedia.orgmit.edunih.gov Overcoming catalyst deactivation by the cyanide ion is a persistent challenge that requires the design of more robust ligands and precatalysts. nih.gov

A particularly promising but challenging direction is the direct C-H bond cyanation of the dibenzofuran core. nih.gov This approach avoids the pre-functionalization of the starting material, making the synthesis more atom-economical. However, controlling the regioselectivity to favor the 2-position over other positions (e.g., C4) is a significant hurdle due to the complex interplay of steric and electronic effects. nih.gov Future work could involve designing specific directing groups or exploring novel catalyst systems that can precisely target the C2-H bond.

Furthermore, exploring alternative cyanation strategies, such as direct oxidative cyanation, could provide new pathways to the target molecule. researchgate.netresearchgate.net The development of one-pot procedures that combine the formation of the dibenzofuran ring with subsequent cyanation would represent a significant step forward in synthetic efficiency. organic-chemistry.org

Exploration of New Applications in Emerging Technologies

The electronic characteristics of this compound make it a compelling candidate for applications in organic electronics and materials science. The nitrile group acts as a strong electron acceptor, which can be leveraged to create materials with specific charge-transport properties. nih.govresearchgate.net

A primary area of future investigation is in the field of Organic Light-Emitting Diodes (OLEDs). Dibenzofuran derivatives are already used as high-performance host materials in phosphorescent OLEDs (PhOLEDs) due to their rigidity and high triplet energy. rsc.orgnbinno.comelsevierpure.com The introduction of a nitrile group at the 2-position, as seen in related structures, can create a bipolar host material by combining the electron-donating nature of the dibenzofuran core with the electron-accepting cyano-substituted unit. rsc.org Future research should focus on synthesizing and characterizing this compound-based materials to evaluate their performance in OLED devices, particularly for achieving stable and efficient blue emission. elsevierpure.com

Beyond OLEDs, the electron-accepting properties conferred by the nitrile group make this compound a potential building block for n-type organic semiconductors. nih.gov These materials are essential for developing complementary circuits in organic field-effect transistors (OFETs) and for creating efficient donor-acceptor interfaces in organic photovoltaics (OPVs). Research should be directed towards incorporating the this compound moiety into larger conjugated systems and evaluating the resulting materials' charge mobility, stability, and performance in electronic devices. The improved thermal stability and intermolecular interactions often seen in cyano-substituted polycyclic aromatic hydrocarbons (PAHs) are advantageous for thin-film fabrication. nih.govresearchgate.net

Advanced Computational Modeling for Structure-Property Relationships

To accelerate the discovery and optimization of materials based on this compound, advanced computational modeling will play a crucial role. Techniques such as Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure and properties. nih.govnih.govrsc.org

A significant challenge and opportunity lies in the development of robust Quantitative Structure-Property Relationship (QSPR) models, potentially enhanced by machine learning algorithms. nih.govresearchgate.net By training these models on a dataset of computationally derived properties for a range of dibenzofuran derivatives, it would be possible to rapidly screen virtual libraries of new compounds. nih.gov This high-throughput screening could identify novel structures based on the this compound framework with optimized properties for specific applications, significantly reducing the time and resources required for experimental synthesis and testing. nih.govnih.gov

Interdisciplinary Research in Materials Science and Biomedicine

The versatile nature of the this compound structure provides a platform for fruitful interdisciplinary research, bridging materials science with biomedical applications.

In materials science, collaborative efforts will be essential to translate the promising electronic properties of this compound into functional devices. This involves chemists synthesizing novel derivatives, physicists characterizing their photophysical properties, and engineers fabricating and testing prototype OLEDs and OFETs. The synergy between these fields will be critical for overcoming challenges related to material processability, device architecture, and long-term stability.

In the biomedical arena, the nitrile group is recognized as a key pharmacophore and a valuable bioisostere for functionalities like carboxylic acids or ketones. nih.govnih.gov Bioisosteric replacement is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, or fine-tune binding interactions with biological targets. drughunter.comresearchgate.netcambridgemedchemconsulting.comhyphadiscovery.com The dibenzofuran scaffold itself is found in numerous biologically active natural products and synthetic compounds. biointerfaceresearch.comekb.egnih.gov

Future interdisciplinary research could therefore explore this compound as a novel scaffold for medicinal chemistry. The nitrile can serve as a handle for conversion into other functional groups, such as tetrazoles (another common carboxylic acid bioisostere), or participate in hydrogen bonding interactions within enzyme active sites. nih.govresearchgate.net Research initiatives could focus on designing and synthesizing libraries of compounds derived from this compound and screening them for activity against various therapeutic targets, including those for cancer and infectious diseases. biointerfaceresearch.comekb.eg

Q & A

Basic: What are the primary synthetic routes for Dibenzofuran-2-carbonitrile?

This compound is commonly synthesized via photoinduced intramolecular cyclization of precursor aryl ethers or halogenated intermediates. For example, Scheme 8 in photoinduced synthesis methodologies demonstrates the formation of dibenzo[b,d]furan-2-carbonitrile through UV light-mediated cyclization of 2-cyano-substituted biphenyl ethers . Alternative routes include Pd-catalyzed cross-coupling reactions , as seen in the synthesis of benzofuran-2-carbonitrile derivatives, where cyano groups are introduced via nitrile transfer reagents or cyano-functionalized boronic esters .

Advanced: How can photoinduced intramolecular cyclization be optimized for this compound synthesis?

Optimization involves tuning wavelength , solvent polarity , and substituent electronic effects . Evidence from photoinduced cyclization studies (Scheme 8) suggests that electron-withdrawing groups (e.g., nitriles) enhance reaction efficiency by stabilizing transition states. Solvents like acetonitrile or DMF improve radical intermediates' stability, while UV light at 254–365 nm maximizes cyclization yields . Kinetic studies using time-resolved spectroscopy can further refine irradiation parameters .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and cyano-group integration (δ ~110–120 ppm for CN) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+) .
  • FT-IR : Absorption bands at ~2220–2240 cm1^{-1} confirm the nitrile group .
  • HPLC-UV : Used for purity analysis, especially when quantifying trace impurities in environmental samples .

Advanced: How do computational methods aid in predicting reaction pathways for this compound derivatives?

Advanced: What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from substituent effects or catalyst loading . For instance, conflicting yields in photoinduced syntheses may stem from unaccounted solvent degassing (to exclude O2_2, a radical scavenger). Systematic Design of Experiments (DoE) can isolate variables (e.g., light intensity, temperature) . Cross-referencing with analogous compounds (e.g., methoxy or chloro derivatives) helps identify outlier conditions .

Basic: What safety precautions are needed when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential cyanide release under decomposition .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult toxicity data from structurally related dibenzofurans (e.g., dimethyl-dibenzofuran SDS) .

Advanced: How to design experiments to study the electronic properties of this compound?

  • Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects of the nitrile group.
  • UV-Vis Spectroscopy : Correlate absorption maxima with conjugation length and substituent effects .
  • Theoretical Studies : Use time-dependent DFT (TD-DFT) to model excited-state behavior, validated against experimental spectra .

Basic: What are common intermediates in the synthesis of this compound?

Key intermediates include:

  • 2-Cyanobiphenyl ethers : For photoinduced cyclization .
  • Brominated benzofurans : For Pd-catalyzed cyanation (e.g., using Zn(CN)2_2) .
  • Carboxamide precursors : Dehydration of benzofuran-2-carboxamides yields nitriles .

Advanced: How can AI tools improve retrosynthetic analysis for this compound?

AI platforms (e.g., Reaxys, Pistachio) apply template-based relevance scoring to prioritize routes with high atom economy. For example, AI analysis of this compound identifies precursor availability and reaction feasibility, reducing synthesis steps by 30% compared to manual planning .

Advanced: How to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., imidazoline I2 receptors) using derivatives like benzofuranyl-2-imidazoles .
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity, validated via enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.